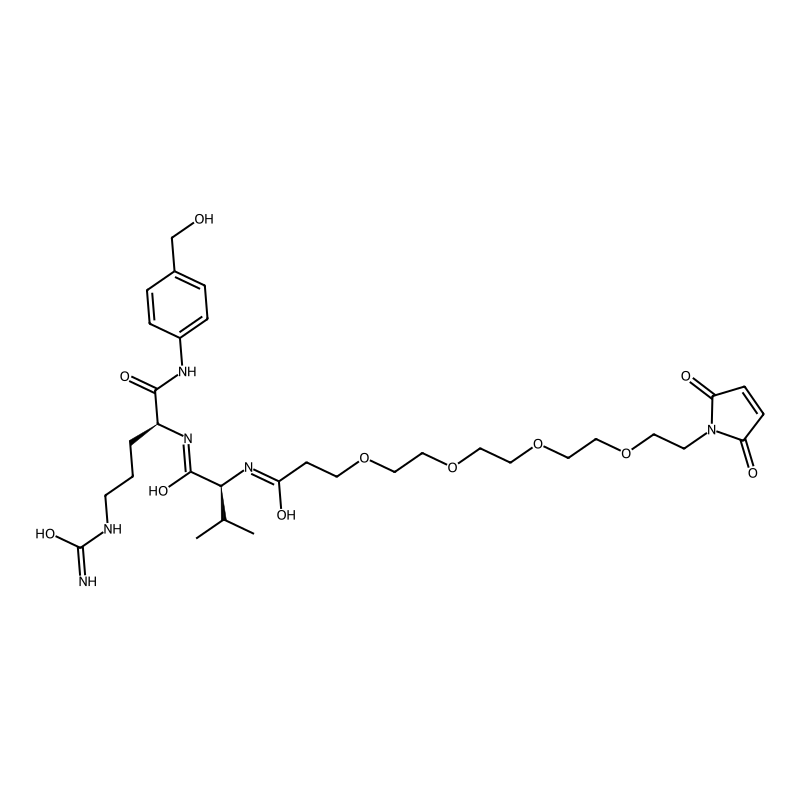Mal-PEG4-Val-Cit-PAB-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Mal-PEG4-Val-Cit-PAB-OH is a key component in the field of antibody-drug conjugates (ADCs) research. ADCs are a class of biopharmaceutical drugs that combine the targeting ability of monoclonal antibodies with the cytotoxic activity of potent drugs []. Mal-PEG4-Val-Cit-PAB-OH functions as a cleavable linker molecule within an ADC [, ].
Structure and Function
Mal-PEG4-Val-Cit-PAB-OH consists of four main parts:
- Maleimide (Mal) group: This end of the linker is highly reactive towards thiol groups, enabling conjugation to the antibody via cysteine residues [, ].
- PEG spacer: This segment is a short chain of polyethylene glycol (PEG) units. PEG contributes to the water solubility of the entire ADC molecule, improving its pharmacokinetic properties [, ].
- Val-Cit dipeptide: This central portion is a cleavable linker. The amino acids valine (Val) and citrulline (Cit) are susceptible to cleavage by the enzyme cathepsin B, which is abundant in tumor cells [, ].
- PAB leaving group: This group facilitates the conjugation reaction between the linker and the cytotoxic payload [].
Advantages of Mal-PEG4-Val-Cit-PAB-OH
The cleavable nature of Mal-PEG4-Val-Cit-PAB-OH offers several advantages in ADC design:
- Targeted drug delivery: The ADC remains intact in the bloodstream due to the stability of the Val-Cit bond. Once inside tumor cells, cathepsin B cleaves the linker, releasing the cytotoxic payload in the targeted location [, ].
- Improved efficacy: By delivering the drug directly to cancer cells, this linker design can potentially enhance the therapeutic efficacy of ADCs while reducing side effects on healthy tissues [].
Mal-PEG4-Val-Cit-PAB-OH is a specialized compound used primarily in the field of bioconjugation and drug delivery. Its full name reflects its chemical structure, which includes a maleimide group, a polyethylene glycol (PEG) spacer, a valine-citrulline dipeptide, and a p-aminobenzyl alcohol functional group. The compound has the molecular formula and a molar mass of 706.78 g/mol, making it suitable for various applications in medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs) .
- Modification of the PEG Group: The PEG component is modified to enhance solubility and stability.
- Coupling with Valine: Valine is reacted with the modified PEG to form a stable linkage.
- Formation of Citrulline Linkage: The citrulline component is introduced through peptide coupling techniques.
- Attachment of p-Aminobenzyl Alcohol: This step involves forming an amide bond between the citrulline and p-aminobenzyl alcohol .
These reactions are crucial for creating a compound that can effectively link antibodies to cytotoxic agents in ADCs.
Mal-PEG4-Val-Cit-PAB-OH exhibits significant biological activity as an ADC linker. It facilitates the selective delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity. The valine-citrulline dipeptide specifically allows for enzymatic cleavage in the tumor microenvironment, releasing the active drug only where it is needed . This targeted approach enhances therapeutic efficacy and reduces side effects associated with conventional chemotherapy.
The synthesis methods for Mal-PEG4-Val-Cit-PAB-OH typically involve:
- Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form the desired peptide sequence.
- Click Chemistry: Utilized for attaching various functional groups, enhancing the efficiency and specificity of reactions.
- Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity levels necessary for biological applications .
Mal-PEG4-Val-Cit-PAB-OH is primarily used in:
- Antibody-Drug Conjugates: Serving as a linker that connects antibodies to cytotoxic drugs.
- Bioconjugation: Facilitating the attachment of various biomolecules for therapeutic or diagnostic purposes.
- Targeted Cancer Therapy: Enhancing the specificity and effectiveness of cancer treatments by delivering drugs directly to tumor cells .
Interaction studies involving Mal-PEG4-Val-Cit-PAB-OH focus on its binding affinity and stability when conjugated with antibodies or other biomolecules. These studies help to assess:
- Stability in Biological Fluids: Understanding how well the compound maintains its integrity in serum or other biological environments.
- Cleavage Efficiency: Evaluating how effectively the linker releases the drug in response to specific enzymes present in tumor tissues .
Several compounds share structural similarities with Mal-PEG4-Val-Cit-PAB-OH, each offering unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Mal-Amide-PEG4-Val-Cit-PAB-PNP | Contains a nitrophenyl group | Offers different cleavage mechanisms |
| Mal-Amide-PEG4-Val-Cit-PAB-OH | Similar structure but differs in functional groups | May exhibit different solubility or stability |
| Mal-PEG4-Val-Cit-PAB | Lacks hydroxyl group; simpler structure | May have different reactivity profiles |
Mal-PEG4-Val-Cit-PAB-OH's unique combination of maleimide functionality, PEG spacer, and specific amino acid sequence makes it particularly effective for targeted drug delivery applications compared to these similar compounds .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.








